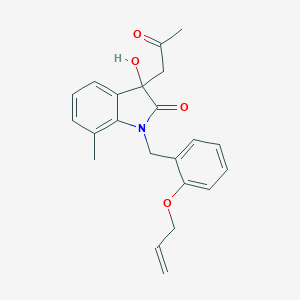

1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

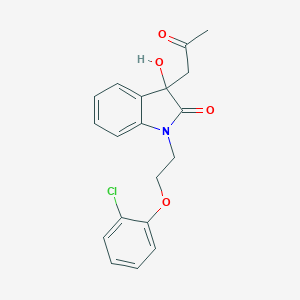

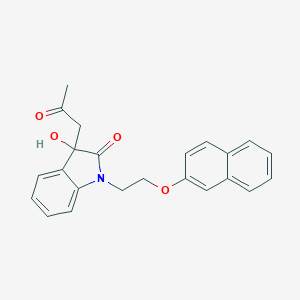

“1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” is a versatile chemical compound with potential applications in various scientific research areas, including drug discovery, material science, and organic synthesis. It’s a type of 3-hydroxy-3-(2-oxopropyl)indolin-2-one, which is a product of a human-derived Enterocloster strain . The chirality of this compound was implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .

Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The planar structure of “this compound” was determined to be 3-hydroxy-3-(2-oxopropyl)indolin-2-one using nuclear magnetic resonance and mass spectroscopy .Chemical Reactions Analysis

This compound, when cultured anaerobically, was found to be produced by Enterocloster sp. RD014215 . It exhibited inhibition of nitric oxide (NO) production, demonstrating a 50% inhibitory activity (IC 50) of 34 µ m for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

- Compounds related to 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, such as 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, have been synthesized and shown to inhibit angiotensin converting enzyme (ACE) effectively. These compounds demonstrated significant in vitro potency and oral antihypertensive activity in tests with spontaneously hypertensive rats, indicating potential application in treating hypertension (Kim et al., 1983).

Synthesis and Structural Analysis

- A method for the synthesis of compounds including this compound using microwave irradiation without catalyst and solvent has been described. This method offers advantages in terms of simplicity and shorter reaction time over conventional methods (Vuram et al., 2015).

Biological Activity and Molecular Docking

- Isatin derivatives, which are structurally similar to this compound, have been synthesized and characterized. These compounds showed activity against various bacterial and fungal strains. Molecular docking studies were also carried out to predict the binding mode of these compounds with penicillin binding protein enzyme (Bargavi et al., 2021).

Anticancer Potential

- Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to this compound, have been synthesized and evaluated for in vitro cytotoxicity against various human tumor cell lines. Some of these compounds exhibited significant inhibitory effects, suggesting potential as leads for anticancer drug development (Penthala et al., 2010).

Tyrosine Kinase Inhibition

- 3-Substituted indolin-2-ones, closely related to this compound, have been designed and synthesized as selective tyrosine kinase inhibitors. These compounds exhibited selective inhibition of various receptor tyrosine kinases, showing promise in the development of specific chemical leads for treating diseases associated with these kinases (Sun et al., 1998).

Mechanism of Action

Target of Action

The primary target of the compound “1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the functioning of the nervous system.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning . The downstream effects of this inhibition can therefore be widespread, potentially impacting various bodily systems and functions.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects. For instance, it could potentially improve cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . .

properties

IUPAC Name |

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-4-12-27-19-11-6-5-9-17(19)14-23-20-15(2)8-7-10-18(20)22(26,21(23)25)13-16(3)24/h4-11,26H,1,12-14H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSNMMUZBZBAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furyl-N-methyl-N-({1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368425.png)

![2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368426.png)

![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-4-methylbenzene](/img/structure/B368437.png)

![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)

![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)